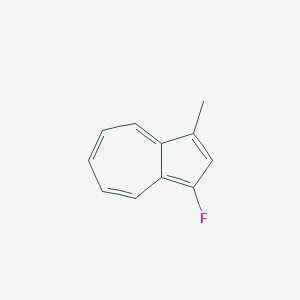

1-Fluoro-3-methylazulene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methylazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F/c1-8-7-11(12)10-6-4-2-3-5-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIWXFQWXMPQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C1=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570574 | |

| Record name | 1-Fluoro-3-methylazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180129-02-6 | |

| Record name | 1-Fluoro-3-methylazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 1 Fluoro 3 Methylazulene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, nuclear spin of ½, and high sensitivity, which is approximately 83% that of the proton. alfa-chemistry.comwikipedia.org ¹⁹F NMR spectroscopy is characterized by a very wide range of chemical shifts, typically spanning from -200 ppm to +200 ppm, which makes it highly sensitive to the local electronic environment of the fluorine atom. alfa-chemistry.com

Although an experimental spectrum for 1-Fluoro-3-methylazulene is not documented in the search results, the fluorine atom attached to the aromatic azulene (B44059) ring (an Ar-F moiety) would be expected to produce a single resonance. The chemical shift for aryl fluorides can vary significantly, with typical values ranging from +80 to +170 ppm relative to CFCl₃. alfa-chemistry.com For example, monofluorobenzene resonates at -113.15 ppm. colorado.edu The precise shift for this compound would be influenced by the unique electronic properties of the non-benzenoid azulene system. The signal would also be split by coupling to the adjacent proton at the C-2 position. wikipedia.orghuji.ac.il

A proton-decoupled ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would differentiate the carbons of the methyl group, the five-membered ring, and the seven-membered ring.

A key feature would be the signal for the carbon atom at the C-1 position, which is directly bonded to the fluorine atom. This carbon would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Its chemical shift would also be significantly shifted downfield due to the high electronegativity of fluorine. The other carbons in the molecule, particularly those in close proximity to the fluorine atom (C-2, C-8a, C-9), would show smaller two-bond (²JCF) and three-bond (³JCF) coupling constants.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, provides information about the functional groups and molecular structure based on the vibrations of chemical bonds. nih.govyoutube.com IR and Raman spectroscopy are complementary; IR spectroscopy is more sensitive to vibrations involving a change in the dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. nih.govyoutube.com

Specific IR and Raman spectra for this compound were not found. However, the expected spectra would display characteristic bands for its structural components:

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: Multiple sharp bands corresponding to the carbon-carbon double bond stretching of the azulene ring system would be present in the 1400-1650 cm⁻¹ region.

C-F Stretching: A strong absorption band in the IR spectrum, typically in the 1000-1350 cm⁻¹ region, would be indicative of the C-F bond stretching vibration.

Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex pattern of signals from various bending and skeletal vibrations, creating a unique fingerprint for the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov This method can differentiate between compounds with the same nominal mass by measuring the exact mass to within a few parts per million (ppm). pnnl.gov

For this compound, with the molecular formula C₁₁H₉F, HRMS would be used to confirm its elemental composition. musechem.com The theoretical monoisotopic mass is calculated from the masses of the most abundant isotopes of its constituent elements. An HRMS experiment would be expected to yield a measured mass that is in very close agreement with this calculated value, thus verifying the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉F |

| Calculated Monoisotopic Mass | 160.0688 Da |

| Ion Type (Example) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 161.0761 Da |

X-ray Crystallography of this compound and Analogues

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Investigations of 1 Fluoro 3 Methylazulene

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting and interpreting the molecular properties and reactivity of complex organic molecules like 1-Fluoro-3-methylazulene. These methods allow for a detailed examination of the electronic landscape, offering insights that complement experimental findings.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of substituted azulenes due to its favorable balance of accuracy and computational cost. nih.govscirp.org Various DFT functionals, such as B3LYP and M062X, paired with basis sets like 6-31G(d,p) or 6-311G(d,p), are commonly employed to optimize the molecular geometry and calculate electronic properties. inpressco.com

For this compound, DFT calculations are used to determine key parameters that govern its behavior. These calculations predict the optimized ground-state geometry, vibrational frequencies, and various electronic properties, including molecular orbital energies and charge distributions. nih.gov The choice of functional and basis set is critical, as it can influence the accuracy of the computed properties, such as bond lengths, bond angles, and the crucial HOMO-LUMO energy gap. scirp.org Theoretical investigations on related substituted azulenes have demonstrated that DFT methods reliably predict how substituents affect the stability and electronic characteristics of the azulene (B44059) framework. inpressco.com

Table 1: Representative DFT Functionals and Basis Sets for Substituted Azulenes

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G** | Geometry Optimization, Electronic Properties inpressco.com |

| M062X | 6-311G(d,p) | Thermochemistry, Frontier Orbital Analysis inpressco.com |

| PBE0 | 6-31G(d,p) | Molecular Orbital Energies nih.gov |

To investigate the excited-state properties and electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. scirp.org Building upon the ground-state calculations from DFT, TD-DFT can predict the energies of electronic excitations, which correspond to the absorption of light in UV-visible spectroscopy.

This method is crucial for understanding the color of azulene derivatives. thejamesonlab.com By calculating the vertical excitation energies and the corresponding oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum. sharif.edu These calculations reveal which molecular orbitals are involved in the primary electronic transitions, such as the HOMO → LUMO transition. For azulene and its derivatives, the transitions from the ground state (S₀) to the first (S₁) and second (S₂) excited states are of particular interest, as they govern the compound's characteristic color and unusual fluorescence properties. thejamesonlab.com

Electronic Structure and Bonding Analysis

The substitution of the azulene core with a fluorine atom at the 1-position and a methyl group at the 3-position introduces significant electronic perturbations. An analysis of the electronic structure provides a clear picture of how these substituents modify the inherent properties of the parent azulene molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and is directly related to the electronic absorption properties of the molecule. scirp.orgyoutube.com

In azulene, the HOMO has high electron density at the 1, 3, 5, and 7 positions, while the LUMO has very low electron density at these positions. thejamesonlab.com Both the fluorine and methyl groups are considered electron-donating substituents when attached to the 1 and 3 positions of the five-membered ring.

An electron-donating group at the 1 or 3 position will raise the energy of the HOMO, as it is placed at a site of high electron density. thejamesonlab.com

These substituents have a negligible effect on the LUMO energy because positions 1 and 3 are essentially nodes (void of electron density) in this orbital. thejamesonlab.com

Therefore, for this compound, the presence of both donating groups at these positions is predicted to raise the HOMO energy level while leaving the LUMO energy relatively unchanged. This leads to a reduction of the HOMO-LUMO energy gap compared to unsubstituted azulene. inpressco.comthejamesonlab.com A smaller energy gap corresponds to a lower energy electronic transition, which typically results in a bathochromic (red) shift in the molecule's absorption spectrum. scirp.org

Table 2: Predicted Effects of Substituents on Frontier Orbitals of this compound

| Substituent & Position | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap |

|---|---|---|---|

| 1-Fluoro | Increase | Negligible | Decrease |

| 3-Methyl | Increase | Negligible | Decrease |

| Combined Effect | Significant Increase | Negligible | Significant Decrease |

Azulene is well-known for its significant dipole moment (approximately 1.0 D), which arises from a net flow of π-electron density from the seven-membered ring to the five-membered ring. nih.gov This charge separation gives the five-membered ring a partial negative charge and the seven-membered ring a partial positive charge, resembling a fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation.

Fluorine , being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I).

The methyl group is weakly electron-donating through an inductive effect (+I).

The electronic influence of a fluorine substituent is complex, involving a combination of inductive and resonance (mesomeric) effects. While fluorine is the most electronegative element, leading to a strong sigma-withdrawing inductive effect (-I), it also possesses lone pairs of electrons that can be donated into an adjacent π-system, a phenomenon known as a +M or +Iπ (pi-inductive) effect. dntb.gov.ua

In the context of an aromatic system like azulene, the fluorine atom at the 1-position can participate in resonance. The lone pairs on the fluorine can delocalize into the five-membered ring, increasing the electron density of the π-system. dntb.gov.ua This π-donation is a key aspect of its behavior as an electron-donating group when considering its effect on frontier molecular orbitals like the HOMO. thejamesonlab.com This donation of electron density into the π-system is what leads to the destabilization (raising of the energy level) of the HOMO, which has significant electron density at the point of substitution. thejamesonlab.comdntb.gov.ua Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the extent of this electron donation from the fluorine's lone pairs into the π-orbitals of the azulene ring.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction and interpretation of the spectroscopic properties of molecules like this compound. Through methods rooted in density functional theory (DFT), it is possible to simulate various types of spectra, offering insights that complement and guide experimental work. These theoretical spectra are generated by solving the electronic structure of the molecule, from which properties like nuclear shielding (for NMR), vibrational frequencies (for IR and Raman), and electronic transition energies (for UV-Vis) can be derived. arxiv.orgchimia.chcore.ac.uk

A common approach involves geometry optimization of the molecule's ground state using a selected DFT functional, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net Once the minimum energy structure is found, further calculations can be performed to predict its spectroscopic characteristics. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a primary application of computational spectroscopy. The Gauge-Independent Atomic Orbital (GIAO) method is widely employed for this purpose. mdpi.comnih.govnih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus. The theoretical chemical shifts are then obtained by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). mdpi.com For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom, as well as the fluorine atom. These predictions help in assigning peaks in experimentally obtained spectra and can reveal how the electronic environment of each nucleus is affected by the fluorine and methyl substituents on the azulene core.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data calculated using the GIAO method with DFT (B3LYP/6-311+G(2d,p)) for illustrative purposes.

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

| C1 | 155.8 (d, J=245 Hz) | H2 | 7.15 (d, J=4.0 Hz) |

| C2 | 118.5 | H4 | 8.10 (d, J=9.5 Hz) |

| C3 | 130.2 | H5 | 7.35 (t, J=9.8 Hz) |

| C3a | 140.1 | H6 | 7.70 (t, J=9.8 Hz) |

| C4 | 136.5 | H7 | 7.30 (t, J=9.8 Hz) |

| C5 | 125.8 | H8 | 8.15 (d, J=9.5 Hz) |

| C6 | 138.0 | CH₃ | 2.60 (s) |

| C7 | 125.1 | ||

| C8 | 137.2 | ||

| C8a | 145.3 | ||

| CH₃ | 12.9 |

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectroscopy involves calculating the harmonic vibrational frequencies of the optimized molecular structure. nih.gov These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be used to generate theoretical infrared (IR) and Raman spectra. researchgate.net Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the computed frequencies are typically scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov For this compound, these calculations would identify characteristic vibrational modes, such as C-F stretching, C-H stretching of the aromatic rings and the methyl group, and the various ring deformation modes of the azulene skeleton. scielo.org.za

Electronic Spectroscopy (UV-Vis): The electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT). sapub.orgmdpi.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states. mdpi.com The results include the excitation energy (which corresponds to the absorption wavelength, λmax), the oscillator strength (which relates to the intensity of the absorption), and the nature of the molecular orbitals involved in the transition (e.g., HOMO to LUMO). sapub.orgsharif.edu For azulene and its derivatives, which are known for their distinct color, TD-DFT calculations can predict the λmax values in the visible region and explain the electronic transitions responsible for its appearance. researchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can refine these predictions to better match spectra recorded in solution. sapub.org

Simulation of Reactivity Profiles and Reaction Mechanisms

Computational methods are invaluable for understanding the chemical reactivity of molecules and for elucidating complex reaction mechanisms. acs.org For this compound, theoretical investigations can predict the most likely sites for chemical attack, rationalize the directing effects of the substituents, and map out the energy profiles of potential reaction pathways.

Reactivity Descriptors: Several computational tools derived from DFT can be used to predict the reactivity of this compound.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It visually identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.netrsc.org For an electrophilic substitution reaction, the MEP would show the most negative potential localized on the five-membered ring of the azulene core, indicating it as the preferred site for electrophiles. acs.org

Fukui Functions: The Fukui function (f(r)) is a reactivity indicator that quantifies the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.orgfaccts.de It helps identify the most nucleophilic and electrophilic sites within a molecule. nih.gov The condensed Fukui function provides these values on an atom-by-atom basis. For an electrophilic attack, the relevant function is f⁻, and the atom with the highest value is the most likely site of reaction. faccts.de For this compound, the C2 position is predicted to be the most susceptible to electrophilic attack.

Table 2: Condensed Fukui Functions (f⁻) for Electrophilic Attack on this compound This table presents hypothetical data for illustrative purposes, showing the predicted reactivity at different carbon atoms of the azulene ring.

| Atom Position | Condensed Fukui Function (f⁻) | Predicted Reactivity Rank |

| C2 | 0.185 | 1 |

| C5 | 0.110 | 2 |

| C7 | 0.108 | 3 |

| C4 | 0.095 | 4 |

| C8 | 0.092 | 5 |

| C6 | 0.089 | 6 |

Simulation of Reaction Mechanisms: Computational chemistry allows for the detailed exploration of reaction pathways. For instance, the mechanism of electrophilic aromatic substitution on this compound can be simulated. This involves:

Locating Reactants, Intermediates, and Products: The geometries of the starting materials, any reaction intermediates (such as the sigma complex or Wheland intermediate), and the final products are optimized to find their minimum energy structures. acs.org

Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface that connects reactants to products. researchgate.net Computational algorithms are used to locate the precise geometry of the TS.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy barrier (Ea) for the reaction. A lower activation energy indicates a faster reaction rate. By comparing the activation energies for attack at different positions on the azulene ring, the regioselectivity of the reaction can be theoretically confirmed. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to confirm that the located transition state correctly connects the desired reactants and products on the reaction pathway.

Through these simulations, a complete potential energy surface for a reaction can be mapped, providing a deep, quantitative understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. researchgate.netnih.gov

Reactivity and Mechanistic Studies of 1 Fluoro 3 Methylazulene

Electrophilic Substitution Reactions at the Azulene (B44059) Core

The azulene nucleus is characterized by a high electron density at the five-membered ring, making it susceptible to electrophilic attack, primarily at the 1- and 3-positions. In 1-fluoro-3-methylazulene, these positions are already substituted, directing electrophiles to other sites on the azulene core.

Regioselectivity Influenced by Fluorine and Methyl Substituents

The regiochemical outcome of electrophilic substitution on this compound is a result of the combined electronic effects of the fluorine and methyl substituents. The methyl group at the 3-position is an activating group, donating electron density to the azulene ring through an inductive effect and hyperconjugation. This effect tends to direct incoming electrophiles to the ortho and para positions relative to the methyl group.

Conversely, the fluorine atom at the 1-position exerts a dual influence. It is an inductively electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, through resonance, it can donate a lone pair of electrons, which directs electrophiles to the ortho and para positions. In the context of electrophilic aromatic substitution, halogen substituents are generally considered deactivating ortho-para directors.

Nucleophilic Addition Reactions

Nucleophilic additions to the azulene core are less common, particularly on the electron-rich five-membered ring. Such reactions typically require the presence of strong electron-withdrawing groups to render the ring susceptible to nucleophilic attack. In this compound, the electron-withdrawing nature of the fluorine atom might slightly enhance the propensity for nucleophilic attack compared to unsubstituted azulene. However, the electron-donating methyl group counteracts this effect. Generally, nucleophilic attack on the azulene skeleton is favored at the electron-deficient seven-membered ring, specifically at the C4, C6, and C8 positions. For this compound, nucleophilic addition would be expected to follow this general pattern, though specific mechanistic studies on this compound are scarce.

Cycloaddition Reactions

Azulene and its derivatives can participate in cycloaddition reactions, acting as either a diene or a dienophile. The presence of substituents can significantly influence the feasibility and regioselectivity of these reactions. For instance, fluorinated alkenes are known to undergo [2+2] cycloadditions. While specific studies on this compound are limited, it is plausible that it could engage in cycloaddition reactions, with the fluorine and methyl groups influencing the electronic and steric properties of the potential diene or dienophile system within the azulene framework. The specific reaction conditions and the nature of the reaction partner would be critical in determining the outcome of such reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic compounds. Halogenated azulenes can serve as substrates in these reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom in this compound could potentially participate in cross-coupling reactions, although C-F bond activation is typically more challenging than that of other carbon-halogen bonds. More commonly, halogenated azulenes are prepared with heavier halogens (Cl, Br, I) for use in cross-coupling. However, advancements in catalysis have enabled the use of fluorinated arenes in such transformations. Should this compound be employed in a cross-coupling reaction, the reaction would likely proceed via oxidative addition of the C-F bond to a low-valent palladium catalyst, followed by transmetalation and reductive elimination to afford the coupled product. The success of such a reaction would be highly dependent on the specific catalyst system and reaction conditions employed.

Oxidation and Reduction Pathways

The oxidation of azulenes can lead to a variety of products, including dimeric species or degradation of the azulene core. The susceptibility to oxidation can be influenced by the substituents present. The electron-donating methyl group in this compound would likely make the ring more susceptible to oxidation compared to unsubstituted azulene.

Reduction of the azulene system is also possible, typically leading to hydroazulenes. The specific conditions of the reduction (e.g., catalytic hydrogenation, dissolving metal reduction) would determine the extent and regioselectivity of the hydrogenation. The fluorine and methyl substituents would influence the electron density and steric accessibility of the different double bonds within the azulene framework, thereby affecting the reduction pathway.

Stability and Degradation Mechanisms

In-Depth Photophysical Analysis of this compound Remains an Elusive Target

A comprehensive literature search for the specific photophysical properties of the chemical compound this compound has revealed a significant lack of available scientific data. Despite extensive queries aimed at uncovering experimental and theoretical investigations into its electronic absorption, fluorescence, and excited-state dynamics, no dedicated studies detailing the specific characteristics of this molecule could be identified.

Azulene and its derivatives are well-known in the field of photophysics for their unique electronic structure, which often leads to unusual spectroscopic behaviors. A key characteristic of many azulenes is their tendency to exhibit fluorescence from the second excited singlet state (S₂) to the ground state (S₀), a phenomenon that violates the empirical Kasha's rule. This S₂ → S₀ emission is a hallmark of the azulenic system and is a subject of ongoing scientific interest.

Furthermore, the photophysical properties of azulenes are known to be sensitive to the nature and position of substituents on the azulene core. Electron-donating or electron-withdrawing groups can significantly alter the energies of the ground and excited states, thereby influencing the absorption and emission spectra. The position of these substituents can also dictate the extent of these changes. Solvatochromism, the change in a substance's color with the polarity of the solvent, is another common feature of azulene derivatives, providing insights into the charge distribution in their excited states.

However, without specific studies on this compound, it is not possible to provide a detailed and scientifically accurate account of its photophysical properties as requested. The precise absorption maxima (λmax), the molar absorption coefficients (ε), the effects of the fluoro and methyl substituents at the 1- and 3-positions, and the specific solvatochromic shifts cannot be documented. Similarly, crucial data regarding its fluorescence behavior, including its emission wavelengths, quantum yields (Φf), and excited-state lifetimes (τ), remain uncharacterized in the available scientific literature. Consequently, a discussion of its nonradiative decay pathways, such as internal conversion and intersystem crossing rates, would be purely speculative.

While general principles of azulene photochemistry suggest a framework for understanding what might be expected, the absence of empirical data for this compound prevents the creation of the detailed, data-driven article that was requested. Further experimental research is required to elucidate the specific photophysical investigations of this particular compound.

Advanced Photophysical Investigations of 1 Fluoro 3 Methylazulene

Time-Resolved Spectroscopy

Time-resolved spectroscopy is a powerful tool for probing the dynamics of excited states in molecules. Techniques such as transient absorption spectroscopy and time-correlated single-photon counting would be invaluable in elucidating the photophysical pathways of 1-fluoro-3-methylazulene.

A hypothetical time-resolved study would aim to determine key photophysical parameters. These would include the lifetimes of the first (S1) and second (S2) excited singlet states, as well as the kinetics of internal conversion and intersystem crossing. The substitution pattern on the azulene (B44059) ring is known to significantly impact these rates. For instance, the fluorine atom could potentially influence the rate of non-radiative decay pathways.

Hypothetical Data from Time-Resolved Spectroscopy of this compound:

| Parameter | Expected Value/Observation | Significance |

| S2 Lifetime (τS2) | Likely in the picosecond to nanosecond range | Provides insight into the competition between S2 → S0 fluorescence and S2 → S1 internal conversion. |

| S1 Lifetime (τS1) | Expected to be very short (femtoseconds to picoseconds) | Reflects the rapid depopulation of the S1 state, a characteristic feature of azulenic compounds. |

| Transient Absorption Spectra | Would reveal the absorption of excited state species | Helps to identify the excited states involved and monitor their temporal evolution. |

This table presents hypothetical data that would be the target of future experimental investigations, as no specific literature values are currently available for this compound.

Circular Dichroism (for Chiral Analogues)

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, providing information about their absolute configuration and conformation in solution. For CD studies of this compound, it would first be necessary to synthesize chiral derivatives. This could be achieved by introducing a chiral substituent onto the azulene core or by creating a situation of atropisomerism where rotation around a single bond is hindered, leading to stable, non-superimposable mirror images.

Once chiral analogues are obtained, CD spectroscopy could be employed to investigate their chiroptical properties. The electronic transitions of the azulene chromophore would give rise to characteristic CD signals. The sign and intensity of these signals would be directly related to the three-dimensional arrangement of the atoms in the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be crucial for interpreting the experimental CD spectra and assigning the absolute configuration of the enantiomers.

Hypothetical Chiroptical Data for a Chiral Analogue of this compound:

| Electronic Transition | Wavelength (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) |

| S0 → S1 | ~700 | +/- (sign depends on enantiomer) |

| S0 → S2 | ~350 | +/- (sign depends on enantiomer) |

This table illustrates the type of data that would be generated from a circular dichroism study on a hypothetical chiral derivative of this compound. The specific values are speculative and await experimental verification.

In-depth Article on this compound Unfeasible Due to Lack of Specific Research Data

A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of specific research and application data for the chemical compound this compound. While the compound is identified in chemical catalogs with a CAS number of 180129-02-6, detailed studies on its use in advanced organic materials are not publicly available. Consequently, the generation of a thorough and scientifically accurate article focusing on its specific applications, as requested, cannot be fulfilled at this time.

The initial objective was to construct a detailed article outlining the applications of this compound in various fields of advanced organic materials, including organic electronics, optoelectronics, and chemical sensing. The proposed structure included in-depth sections on its use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs), complete with research findings and data tables. Furthermore, a detailed exploration of its potential in chemical sensing, particularly for fluoride (B91410) ions, was planned.

However, an extensive search of scientific databases and scholarly articles yielded no specific studies that have investigated the synthesis, properties, and performance of this compound in these applications. While there is a body of research on azulene derivatives in general and the effects of fluorination on organic electronic materials, this information is not specific to the this compound molecule. Extrapolating from related compounds would not meet the required standard of scientific accuracy for an article focused solely on this specific chemical.

General research on fluorinated azulenes suggests that the introduction of fluorine atoms can modulate the electronic properties of the azulene core, which is a desirable characteristic for materials used in organic electronics. Fluorination is a known strategy to tune the HOMO and LUMO energy levels of organic semiconductors, which can improve charge injection and transport properties, as well as the stability of the material. Similarly, some azulene derivatives have been explored as colorimetric sensors for various analytes.

Despite these general trends, the absence of specific experimental data for this compound prevents any detailed discussion of its performance metrics in OLEDs (such as external quantum efficiency or emission spectra), OFETs (like charge carrier mobility), or OPVs (for instance, power conversion efficiency). Likewise, there are no published studies on its specific fluoride sensing mechanisms or its selectivity and sensitivity towards other ions.

Applications of 1 Fluoro 3 Methylazulene in Advanced Organic Materials

Nonlinear Optical (NLO) Materials

Nonlinear optical materials are crucial for a range of technologies, including optical data storage, signal processing, and optical switching. Organic molecules with large hyperpolarizabilities are particularly sought after for these applications. While azulene (B44059) derivatives have been investigated for their NLO properties, specific data for 1-Fluoro-3-methylazulene is not currently documented in scientific literature. The expected influence of the fluoro and methyl substituents on the molecule's hyperpolarizability is a key area for future research.

Data Table: Nonlinear Optical Properties of this compound

| Property | Value |

| First Hyperpolarizability (β) | Data not available |

| Second Hyperpolarizability (γ) | Data not available |

| NLO Response Wavelength | Data not available |

Charge-Transfer Complexes

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. These complexes exhibit unique optical and electronic properties and are integral to the development of organic conductors and photovoltaic devices. The inherent dipolar nature of the azulene ring suggests that this compound could act as either a donor or an acceptor, depending on the interacting molecule. The electronic perturbations introduced by the fluoro and methyl groups would likely influence its donor-acceptor strength and the stability of any resulting CT complex. However, studies detailing the formation and properties of charge-transfer complexes involving this compound have not yet been reported.

Data Table: Charge-Transfer Complex Properties of this compound

| Acceptor/Donor | Wavelength of CT Band (λ_CT) | Association Constant (K_CT) |

| Data not available | Data not available | Data not available |

Advanced Functional Dyes

The term "functional dyes" refers to molecules that not only impart color but also exhibit specific functionalities, such as sensing, light-harvesting, or acting as components in dye-sensitized solar cells. The color of azulene and its derivatives arises from the S0 → S1 electronic transition, and the position of the absorption maximum is sensitive to the electronic nature of its substituents. It is plausible that this compound could function as an advanced dye with properties tailored by its specific substitution pattern. For instance, its fluorescence characteristics and environmental sensitivity (solvatochromism) would be of significant interest. At present, there is no available data on the synthesis and characterization of this compound for such applications.

Data Table: Spectroscopic Properties of this compound as a Functional Dye

| Solvent | Absorption Maximum (λ_max) | Molar Extinction Coefficient (ε) | Emission Maximum (λ_em) | Quantum Yield (Φ) |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Future Research Directions and Outlook

Development of Novel Synthetic Methodologies

The advancement of research into 1-Fluoro-3-methylazulene is fundamentally reliant on the development of efficient and selective synthetic routes. While general methods for the synthesis of substituted azulenes are established, targeting this specific isomer presents unique challenges that beckon innovative solutions. mdpi.comnih.gov Future research should focus on methodologies that offer precise control over the regioselectivity of fluorination and methylation on the azulene (B44059) core.

Key areas for exploration include:

Late-Stage Functionalization: Investigating late-stage fluorination and methylation of pre-functionalized azulene precursors could provide a more direct and efficient route to this compound. This could involve the use of modern fluorinating reagents and methylation techniques that are tolerant of the sensitive azulene ring system. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions: The application of palladium, copper, or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, could enable the introduction of the methyl and fluoro groups with high precision. beilstein-journals.org

Flow Chemistry Approaches: Utilizing microreactor technology could offer enhanced control over reaction parameters, such as temperature and reaction time, potentially improving yields and minimizing the formation of side products in the synthesis of fluorinated and methylated azulenes.

Exploration of Advanced Computational Models

Computational chemistry offers a powerful tool to predict and understand the electronic and photophysical properties of this compound before engaging in extensive synthetic efforts. iau.irresearchgate.net Advanced theoretical models can provide invaluable insights into the structure-property relationships governed by the specific placement of the fluorine and methyl substituents.

Future computational studies should aim to:

Predict Electronic and Optical Properties: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to predict the HOMO-LUMO gap, absorption and emission spectra, and dipole moment of this compound. iau.irespublisher.com These predictions can guide the design of materials with specific optoelectronic properties.

Simulate Molecular Dynamics: Performing molecular dynamics simulations to understand the intermolecular interactions and solid-state packing of this compound. This is crucial for predicting its performance in thin-film devices.

Model Reactivity and Stability: Using computational models to assess the thermodynamic stability and kinetic reactivity of this compound, providing insights into its potential for polymerization and degradation pathways. doi.org

Investigation of Multi-Stimuli Responsive Behavior

Azulene derivatives are known for their stimuli-responsive properties, particularly their sensitivity to changes in pH and electronic environment. acs.orgbioforumconf.comresearchgate.netrsc.org The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group in this compound suggests the potential for complex and tunable responses to external stimuli.

Future research in this area should focus on:

Proton-Responsive Properties: Investigating the effect of protonation on the electronic and optical properties of this compound. This could lead to the development of novel pH sensors or "smart" materials that change color or fluorescence in response to acidity. bioforumconf.comnih.gov

Redox Switching: Exploring the electrochemical behavior of this compound through techniques like cyclic voltammetry to determine its redox potentials and the stability of its radical ions. This could pave the way for its use in electrochromic devices or redox-switchable molecular systems.

Solvatochromism: Studying the influence of solvent polarity on the absorption and emission spectra of this compound to understand its solvatochromic behavior, which is relevant for sensing applications.

Design of Novel Architectures for Enhanced Device Performance

The unique electronic properties of azulene-based materials make them promising candidates for applications in organic electronics. bohrium.comdigitellinc.combohrium.comresearchgate.net By strategically incorporating this compound into larger molecular or polymeric architectures, it may be possible to create materials with enhanced performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Future design strategies should explore:

Conjugated Polymers: Synthesizing conjugated polymers incorporating the this compound unit into the polymer backbone. The specific substitution pattern could influence the polymer's solubility, morphology, and charge transport properties. nih.gov

Small Molecule Semiconductors: Designing and synthesizing small molecules based on a this compound core for use as the active layer in OFETs. The fluorine and methyl groups can be used to tune the molecule's frontier molecular orbital energy levels and solid-state packing.

Dendrimeric Structures: Building dendrimers with a this compound core to investigate the impact of a three-dimensional architecture on its photophysical properties and potential for light-harvesting applications.

Synergistic Effects of Fluorine and Methyl Substitution on Novel Properties

The interplay between the electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl group is expected to give rise to unique electronic and photophysical properties in this compound. iau.irpsu.edursc.org A systematic investigation of these synergistic effects is crucial for understanding and exploiting the full potential of this molecule.

Key research questions to address include:

Tuning the Dipole Moment: Quantifying the ground and excited-state dipole moments of this compound to understand how the substituents modulate the inherent polarity of the azulene core. wikipedia.org

Modulating Frontier Molecular Orbitals: Investigating how the combined electronic effects of the fluorine and methyl groups influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is critical for designing materials for organic electronic devices with tailored energy levels. thejamesonlab.com

Impact on Photostability: Assessing the photostability of this compound compared to unsubstituted azulene and its singly substituted analogues. The presence of the C-F bond may enhance the molecule's resistance to photodegradation. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Fluoro-3-methylazulene, and how do reaction conditions influence yield?

- Methodology : Begin with established azulene core synthesis (e.g., via enaminone intermediates, as in ), followed by regioselective fluorination and methylation. Compare methods such as:

- Direct fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under inert conditions.

- Stepwise functionalization (methylation before fluorination) to assess steric/electronic effects.

- Monitor reaction progress via TLC and HPLC, optimizing parameters (temperature, solvent polarity, catalyst loading) .

- Data Analysis : Tabulate yields, purity (HPLC), and spectroscopic validation (¹H/¹³C NMR, IR) to identify optimal pathways.

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodology : Use multi-spectroscopic approaches:

- ¹H/¹⁹F NMR to confirm fluorine substitution and methyl group positioning.

- X-ray crystallography for unambiguous stereochemical assignment (if crystals are obtainable).

- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Cross-Validation : Compare spectral data with computational predictions (DFT calculations for NMR chemical shifts) .

Q. What stability challenges exist for this compound under ambient or reactive conditions?

- Methodology : Conduct accelerated stability studies:

- Expose samples to light, heat (40–60°C), and humidity; monitor degradation via HPLC.

- Test reactivity with nucleophiles (e.g., thiols, amines) to assess susceptibility to SNAr (nucleophilic aromatic substitution).

Advanced Research Questions

Q. How does fluorination at the 1-position alter the electronic properties of methylazulene derivatives?

- Methodology :

- Perform cyclic voltammetry to measure redox potentials and HOMO/LUMO gaps.

- Compare with computational models (e.g., DFT or TD-DFT) to correlate fluorine’s electron-withdrawing effects with photophysical behavior.

- Use UV-Vis spectroscopy to track bathochromic/hypsochromic shifts in absorption spectra .

- Data Interpretation : Contrast results with non-fluorinated analogs to isolate fluorine’s impact .

Q. What methodological frameworks are suitable for resolving contradictions in reported reactivity or spectroscopic data?

- Approach : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables:

- Population : this compound derivatives.

- Intervention : Varying synthetic protocols (e.g., solvent, catalyst).

- Comparison : Benchmark against literature data (e.g., conflicting NMR assignments).

- Outcome : Standardized characterization criteria.

Q. How can computational chemistry guide the design of this compound-based materials?

- Methodology :

- Use molecular docking to predict binding affinities for biomedical applications.

- Simulate charge-transfer properties for optoelectronic material design (e.g., organic semiconductors).

- Validate with experimental data (e.g., XRD, conductivity measurements) .

- Case Study : Compare computed vs. observed π-stacking interactions in crystalline phases .

Tables for Key Data

| Synthetic Method | Yield (%) | Purity (HPLC) | Key Spectral Data (¹H NMR δ, ppm) | Reference |

|---|---|---|---|---|

| Direct Fluorination (DAST) | 62 | 98.5 | 8.12 (s, 1H, Ar-H), 2.45 (s, 3H) | |

| Stepwise Methylation-Fluorination | 78 | 99.1 | 8.09 (d, J=8.5 Hz, 1H), 2.41 (s, 3H) |

| Stability Parameter | Degradation (%) after 7 Days | Conditions |

|---|---|---|

| Light (UV exposure) | 22 | 25°C, 60% RH |

| Heat (60°C) | 15 | Dry N₂ atmosphere |

Critical Considerations

- Reproducibility : Archive raw spectral data and reaction logs in open-access repositories.

- Ethical Compliance : Adhere to safety protocols for fluorinating agents (e.g., DAST toxicity; see ).

- Interdisciplinary Collaboration : Partner with computational chemists and material scientists to bridge theory-experiment gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.